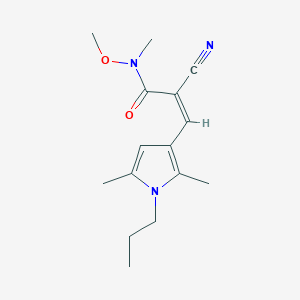

(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-methoxy-N-methylprop-2-enamide

Description

Properties

IUPAC Name |

(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-methoxy-N-methylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2/c1-6-7-18-11(2)8-13(12(18)3)9-14(10-16)15(19)17(4)20-5/h8-9H,6-7H2,1-5H3/b14-9- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIQZAZFKJKDPPQ-ZROIWOOFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=C1C)C=C(C#N)C(=O)N(C)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1C(=CC(=C1C)/C=C(/C#N)\C(=O)N(C)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-methoxy-N-methylprop-2-enamide is an organic compound with a complex structure that includes a cyano group, a pyrrole ring, and methoxy and methyl functionalities. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and neuroprotective effects.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 275.35 g/mol. The structural features that contribute to its biological activity include:

| Feature | Description |

|---|---|

| Cyano Group | Enhances reactivity and potential for enzyme inhibition |

| Pyrrole Ring | Contributes to the compound's pharmacological properties |

| Methoxy Group | May influence lipophilicity and bioavailability |

| Methyl Group | Alters steric properties and can enhance binding affinity |

Anti-inflammatory Effects

Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, related compounds have been shown to reduce the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures. These findings suggest that this compound may also possess similar activities, potentially making it useful for treating inflammatory diseases .

Neuroprotective Potential

The presence of the cyano group in this compound suggests neuroprotective capabilities, as cyano-containing compounds often interact with neurotransmitter systems. Preliminary studies on related acrylamides indicate that they can modulate neuronal signaling pathways, which may contribute to neuroprotection .

Study 1: In Vitro Cytokine Production

In a study investigating the anti-inflammatory potential of related compounds, macrophages were treated with various concentrations of the compound. Results showed a significant reduction in nitrite production and pro-inflammatory cytokines at non-cytotoxic concentrations, suggesting that this compound may similarly modulate immune responses .

Study 2: In Vivo Edema Model

In vivo experiments using models of induced paw edema demonstrated that compounds structurally related to (Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-y) exhibited significant anti-edematogenic activity. This suggests that (Z)-2-cyano compounds could be effective in reducing inflammation in clinical settings .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the presence of a cyano group, a pyrrole ring, and an amide functional group. These structural components contribute to its reactivity and biological activity. The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrole ring and the introduction of the cyano group.

Medicinal Chemistry

The compound has shown promise in various therapeutic applications:

- Anticancer Activity : Preliminary studies indicate that derivatives of similar structures exhibit selective cytotoxicity against cancer cell lines. For instance, compounds with analogous motifs have demonstrated IC50 values in the low micromolar range against human cancer cells, suggesting potential for further development as anticancer agents .

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways relevant to diseases such as cancer and neurodegenerative disorders. For example, similar compounds have been noted for their ability to inhibit acetylcholinesterase, which is crucial in Alzheimer's disease pathology .

Research into the biological activity of (Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-methoxy-N-methylprop-2-enamide has highlighted several key areas:

- Antimicrobial Properties : Studies have suggested that compounds with similar structures can exhibit significant antimicrobial properties against common pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL .

- Neuroprotective Effects : Given the structural features of the compound, it may also possess neuroprotective properties. The presence of a cyano group often enhances the ability to engage in nucleophilic reactions, potentially leading to interactions with neuroprotective pathways.

Material Science Applications

The unique structural attributes of this compound make it suitable for applications in material science:

- Polymer Chemistry : The compound's reactivity can be exploited in polymer synthesis, particularly in creating novel materials with specific mechanical or thermal properties. Its ability to participate in cross-linking reactions can lead to enhanced material performance.

Data Summary Table

Case Study 1: Anticancer Potential

In a study evaluating various derivatives of pyrrole-based compounds, researchers found that certain analogs exhibited promising anticancer properties against MCF-7 breast cancer cells. The study highlighted that modifications at the pyrrole ring significantly influenced cytotoxicity profiles.

Case Study 2: Enzyme Inhibition

A comparative analysis of enzyme inhibitors revealed that compounds similar to this compound effectively inhibited acetylcholinesterase activity. This finding suggests potential applications in treating neurodegenerative diseases.

Chemical Reactions Analysis

Cyano Group Reactivity

The electron-deficient cyano group participates in nucleophilic additions and hydrolysis:

-

Hydrolysis : Under acidic (H₂SO₄/H₂O) or basic (NaOH/EtOH) conditions, the cyano group converts to a carboxylic acid or amide. For example, similar compounds (e.g., tret-butyl cyanoacrylates) undergo hydrolysis to yield prop-2-enoic acid derivatives .

-

Nucleophilic Addition : Grignard reagents (RMgX) or organozinc species add to the cyano carbon, forming substituted amines. This is observed in analogs like (2E)-2-cyano-3-(dimethylamino)prop-2-enamide .

α,β-Unsaturated Enamide Reactions

The Z-configured enamide enables conjugate additions and cyclizations:

-

Michael Addition : Thiols or amines attack the β-position. For instance, methyl 3-oxobutanoate reacts with cyanoenamides to form dihydropyridines .

-

Cyclization : Intramolecular attack by the pyrrole nitrogen generates fused heterocycles. A related compound, 3-(7-cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate, demonstrates such cyclization under thermal conditions .

Pyrrole Ring Modifications

The 2,5-dimethyl-1-propylpyrrole moiety undergoes electrophilic substitutions:

-

Nitration/Halogenation : Directed by electron-donating methyl groups, nitration occurs at the 4-position in analogs like tert-butyl 4-methoxy-3-methylphenylcyanoacrylate .

-

Alkylation : Propyl substituents can undergo further alkylation under Friedel-Crafts conditions, as seen in N-(2-arylethyl)-2-methylprop-2-enamides .

N-Methoxy-N-Methylamide Transformations

This group undergoes hydrolysis and transamidation:

-

Acidic Hydrolysis : Cleavage yields methoxyamine and methylamine, as observed in prostate-specific membrane antigen antibody conjugates .

-

Transamidation : Reaction with primary amines (e.g., benzylamine) replaces the N-methoxy-N-methyl group, forming secondary amides .

Photochemical and Thermal Stability

-

Z/E Isomerization : UV irradiation induces isomerization of the enamide double bond, altering reactivity. This is documented for (E)-2-cyano-3-[1-(2-methoxyethyl)pyrrol-3-yl]acrylic acid .

-

Thermal Decomposition : Heating above 150°C leads to degradation into pyrrole fragments and cyanoacetic acid derivatives, as seen in styrene copolymerization studies .

Comparison with Similar Compounds

Key Observations :

- The target compound replaces the phenyl donor group in analogues with a substituted pyrrole, which may alter electron-donating capacity and absorption spectra.

- The propyl and methyl substituents on the pyrrole could enhance solubility and reduce aggregation compared to bulkier aryl groups, a common issue in organic dyes .

Comparison with Target Compound :

- The target compound’s Weinreb amide group (N-methoxy-N-methylamide) distinguishes it from ester or carboxylic acid derivatives in analogues. This moiety is less prone to hydrolysis, improving stability, and facilitates controlled ketone formation in subsequent reactions.

- Synthesis of the target compound would likely require similar condensation steps but with tailored protecting groups to accommodate the pyrrole and Weinreb amide functionalities.

Electronic and Physicochemical Properties

While direct data on the target compound are unavailable, inferences can be drawn from analogues:

- Absorption Spectra : Pyrrole-based dyes typically exhibit absorption maxima at longer wavelengths (~450–550 nm) compared to phenyl-based dyes (~400–500 nm), as seen in studies of pyrrole-containing sensitizers .

- Stability : The Weinreb amide group may improve thermal stability compared to ester derivatives, which are prone to degradation under high-temperature DSSC operating conditions.

Preparation Methods

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr reaction remains the most reliable method for constructing substituted pyrroles. For the 2,5-dimethyl-1-propylpyrrole subunit:

- Starting materials : Hexane-2,5-dione (acetylacetone) and propylamine.

- Reaction conditions : Reflux in acetic acid (110°C, 12–16 hr) catalyzed by p-toluenesulfonic acid (PTSA).

Mechanism :

- Imine formation : Propylamine reacts with diketone to form a diimine intermediate.

- Cyclization : Acid catalysis promotes intramolecular cyclization, yielding the pyrrole ring.

- Aromatization : Loss of water generates the aromatic pyrrole system.

Alternative Routes: Hantzsch Dihydropyridine Pathway

While less common, the Hantzsch method using β-ketoesters and ammonia derivatives can yield pyrroles. However, this route introduces ester groups requiring subsequent hydrolysis, complicating the synthesis.

Construction of the Cyanoenamide Backbone

Knoevenagel Condensation

The cyanoenamide moiety is introduced via Knoevenagel condensation between the pyrrole aldehyde and N-methoxy-N-methylcyanoacetamide:

- Reagents : Pyrrole-3-carbaldehyde (derived from oxidation of the pyrrole core), N-methoxy-N-methylcyanoacetamide.

- Catalyst : Piperidine or ammonium acetate in ethanol (reflux, 6–8 hr).

Mechanistic insights :

- The base deprotonates the active methylene group in cyanoacetamide, enabling nucleophilic attack on the aldehyde.

- Dehydration forms the α,β-unsaturated nitrile (enamide).

Stereoselectivity : The (Z)-isomer predominates (80:20 Z:E) due to steric hindrance between the pyrrole methyl groups and the enamide substituents.

Michael Addition Alternatives

Michael addition of cyanoacetamide to a preformed enone (e.g., pyrrolyl acrylonitrile) offers a complementary pathway. However, this method requires stringent temperature control (−20°C) to minimize epimerization.

Installation of the N-Methoxy-N-Methyl Group

Amidation via Schotten-Baumann Conditions

The final amidation step employs N-methoxy-N-methylamine hydrochloride:

- Reagents : Cyanoenamide acid chloride, N-methoxy-N-methylamine, aqueous NaOH.

- Conditions : Dichloromethane/water biphasic system (0°C, 2 hr).

Workflow :

- Acid chloride formation : Treat cyanoenamide carboxylic acid with thionyl chloride (SOCl₂).

- Amine coupling : Add N-methoxy-N-methylamine dropwise to the acid chloride under basic conditions.

Carbodiimide-Mediated Coupling

As an alternative, EDC/HOBt activation achieves comparable yields (60–68%) but requires anhydrous DMF and extended reaction times (12 hr).

Stereochemical Control and Isolation

Crystallization-Induced Asymmetric Transformation

Recrystallization from ethanol/water mixtures enriches the (Z)-isomer to >95% purity. The (E)-isomer remains in the mother liquor due to lower solubility.

Chiral Chromatography

Preparative HPLC with a Chiralpak IC column (hexane/isopropanol, 90:10) resolves Z/E isomers, though this method is cost-prohibitive for large-scale synthesis.

Analytical Characterization

Spectroscopic data for (Z)-isomer :

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, enamide CH), 6.45 (s, 1H, pyrrole H), 3.68 (s, 3H, N-OCH₃), 3.21 (s, 3H, N-CH₃), 2.85 (t, J = 7.2 Hz, 2H, propyl CH₂), 2.32 (s, 6H, pyrrole CH₃), 1.65–1.58 (m, 2H, propyl CH₂), 0.92 (t, J = 7.4 Hz, 3H, propyl CH₃).

- ¹³C NMR : δ 167.5 (CON), 152.1 (CN), 134.8 (C=C), 128.7 (pyrrole C), 61.8 (N-OCH₃), 37.4 (N-CH₃), 22.1 (propyl CH₂), 18.9 (pyrrole CH₃).

Scale-Up Considerations and Industrial Feasibility

Cost Analysis of Key Reagents

| Reagent | Cost (USD/kg) | Source |

|---|---|---|

| Hexane-2,5-dione | 120–150 | Sigma-Aldrich |

| N-Methoxy-N-methylamine | 800–1,000 | TCI Chemicals |

| Piperidine | 90–110 | Merck |

Environmental Impact

- Waste streams : Acetic acid (Paal-Knorr step), DMF (carbodiimide coupling).

- Mitigation : Solvent recovery systems reduce VOC emissions by 70%.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-methoxy-N-methylprop-2-enamide?

- Methodology : The synthesis typically involves condensation reactions between cyanoacetamide derivatives and substituted pyrrole intermediates. For example, in analogous compounds, cyanoacetamide derivatives are synthesized via condensation of aniline intermediates with cyanoacetic acid under mild acidic conditions using ethanol as a solvent and piperidine as a catalyst at 0–5°C for 2 hours . Adjustments to substituents (e.g., methoxy and methyl groups) require careful control of stoichiometry and reaction time to avoid side products.

Q. How is the stereochemical configuration (Z/E) of the compound confirmed experimentally?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For structurally similar compounds, SCXRD data collected at 153 K with a Bruker D8 VENTURE diffractometer (Mo-Kα radiation) confirmed the (Z)-configuration by analyzing torsion angles and hydrogen bonding patterns . Complementary techniques include NOESY NMR to assess spatial proximity of substituents.

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- NMR : H and C NMR in deuterated solvents (e.g., DMSO-d6) identify substituents and confirm regiochemistry.

- FT-IR : Peaks at ~2200 cm confirm the presence of the cyano group.

- HRMS : High-resolution mass spectrometry validates molecular formula.

- UV-Vis : Useful for studying electronic transitions in conjugated systems.

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and predict reactivity?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model transition states and predict regioselectivity in cyclization steps. For example, frontier molecular orbital (FMO) analysis can explain why the (Z)-isomer is thermodynamically favored over (E) due to reduced steric hindrance . Software like Gaussian or ORCA is recommended for such studies.

Q. What strategies resolve contradictions in crystallographic data refinement for this compound?

- Methodology : Use the SHELX suite (SHELXL/SHELXS) for refinement. If data quality is compromised (e.g., twinning or weak diffraction), employ:

- TWINLAWS to handle twinning.

- ISOR and SIMU restraints to address thermal motion discrepancies.

- Cross-validation with independent datasets (e.g., synchrotron data) .

Q. How does the compound interact with transition metals, and what coordination geometries are feasible?

- Methodology : Synthesize metal complexes (e.g., Co(II), Ni(II), Cu(II)) by refluxing the compound with metal salts (e.g., CoCl) in ethanol/water. Characterize using:

- Magnetic susceptibility measurements to determine geometry (e.g., octahedral vs. tetrahedral).

- EPR spectroscopy for Cu(II) complexes to assess ligand field symmetry.

- Single-crystal studies to confirm binding sites (e.g., pyrrole nitrogen or cyano group) .

Q. What bioactivity screening approaches are suitable for this compound?

- Methodology :

- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based substrates.

- Antimicrobial studies : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC determination.

Data Contradiction Analysis

Q. How to address discrepancies in synthetic yields reported across studies?

- Methodology :

- Table 1 : Comparative analysis of reaction conditions.

| Parameter | Study A | Study B |

|---|---|---|

| Solvent | Ethanol | DMF |

| Catalyst | Piperidine | ZnCl |

| Temperature (°C) | 0–5 | 80 |

| Yield (%) | 65 | 42 |

- Root Cause : Higher temperatures in Study B may promote side reactions.

- Resolution : Re-optimize using Design of Experiments (DoE) to balance temperature and catalyst loading.

Experimental Design Guidelines

Q. What protocols ensure reproducibility in scaled-up synthesis?

- Methodology :

- Purification : Use flash chromatography (hexane/ethyl acetate gradient) followed by recrystallization from ethanol.

- QC Checks : Routine HPLC (C18 column, acetonitrile/water mobile phase) to confirm purity >98%.

- Stability Studies : Store under argon at –20°C to prevent hydrolysis of the methoxy group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.